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molecular formula C10H12O2 B1666338 4-Phenylbutyric acid CAS No. 1821-12-1

4-Phenylbutyric acid

Cat. No. B1666338
M. Wt: 164.20 g/mol
InChI Key: OBKXEAXTFZPCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365091B2

Procedure details

A solution of 4-phenyl-butyric acid methyl ester (compound of example 47) (5 g, 28.05 mmol) in anhydrous THF (200 mL) was prepared and cooled to −78° C. To this solution was added by cannula a freshly prepared solution of LDA (28.05 mmol, ca. 1M) in anhydrous THF. The reaction mixture was stirred for 30 minutes, then treated drop wise with a cooled solution of tert-butyl bromoacetate (4.6 mL, 30.86 mmol) in anhydrous THF (30 mL). HMPA (1.2 mL) was added and stirring was continued at −78° C. for an additional 30 minutes followed by slowly warming to room temperature. Stirring was continued overnight. Saturated ammonium chloride was added and after stirring, the organic phase was separated. The aqueous phase was extracted several times with ethyl acetate. The recombined organic layer was washed with brine, dried over sodium sulfate and filtered. The solvent was evaporated and the crude product was flashed using 10% ethyl acetate in hexanes. Based on its 1H NMR spectrum, the flashed oily colorless product was considered sufficiently pure for the next step. 1H-NMR(CDCl3, 300 MHz: 1.43(s, 9H); 1.99(m, 2H); 2.40(m, 1H); 2.73(m, 4H); 2.84(m, 1H); 3.71(s, 3H); 7.21(m, 5H).
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
28.05 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][CH:3]([N-]C(C)C)[CH3:4].BrCC(O[C:14]([CH3:17])([CH3:16])[CH3:15])=O.CN(P(N(C)C)(N(C)C)=[O:22])C.[Cl-].[NH4+].[CH2:31]1[CH2:35][O:34]C[CH2:32]1>>[C:14]1([CH2:15][CH2:32][CH2:31][C:35]([OH:34])=[O:22])[CH:16]=[CH:4][CH:3]=[CH:2][CH:17]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
28.05 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
4.6 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
1.2 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at −78° C. for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
by slowly warming to room temperature
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
after stirring
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted several times with ethyl acetate
WASH
Type
WASH
Details
The recombined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.05 mmol
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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